4-{[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE
Overview
Description
4-{[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE is a complex organic compound that features a unique combination of cyclopropyl, methyl, phenyl, thiazolyl, and triazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thioesters or thioamides under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolyl rings, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
4-{[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-{[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar core structure but lacking the cyclopropyl and thiazolyl groups.
1,3,4-thiadiazole derivatives: Compounds with a similar thiazole ring but different substituents, exhibiting diverse biological activities.
Cycloalkanes: Compounds with similar cyclopropyl groups but lacking the triazole and thiazolyl functionalities.
Uniqueness
The uniqueness of 4-{[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE lies in its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-20-14(11-7-8-11)18-19-16(20)22-10-13-9-21-15(17-13)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZJCQPHSUCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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